molecular formula C21H23ClN4O B14169018 2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}phthalazin-1(2H)-one CAS No. 923569-53-3

2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}phthalazin-1(2H)-one

Cat. No.: B14169018
CAS No.: 923569-53-3
M. Wt: 382.9 g/mol
InChI Key: STOPJAFEEHXVBB-UHFFFAOYSA-N
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Description

2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}phthalazin-1(2H)-one is a chemical compound that has garnered interest in various fields of scientific research This compound is known for its unique structure, which includes a phthalazinone core linked to a piperazine ring substituted with a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}phthalazin-1(2H)-one typically involves multiple steps, starting with the preparation of the phthalazinone core. One common method involves the reaction of phthalic anhydride with hydrazine to form phthalazinone. This intermediate is then reacted with 1-(3-chlorophenyl)piperazine in the presence of a suitable base, such as potassium carbonate, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}phthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological targets, such as receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects, including its role as a ligand for certain receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}phthalazin-1(2H)-one involves its interaction with specific molecular targets. For instance, it may act as a ligand for serotonin receptors, modulating their activity and influencing neurotransmission. The compound’s structure allows it to fit into the binding sites of these receptors, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: Shares a similar piperazine structure but differs in its therapeutic applications.

    Cetirizine: Contains a piperazine ring and is used as an antihistamine.

    Hydroxyzine: Another piperazine derivative with antihistamine properties.

Uniqueness

2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}phthalazin-1(2H)-one is unique due to its specific combination of a phthalazinone core and a 3-chlorophenyl-substituted piperazine ring

Properties

CAS No.

923569-53-3

Molecular Formula

C21H23ClN4O

Molecular Weight

382.9 g/mol

IUPAC Name

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]phthalazin-1-one

InChI

InChI=1S/C21H23ClN4O/c22-18-6-3-7-19(15-18)25-13-11-24(12-14-25)9-4-10-26-21(27)20-8-2-1-5-17(20)16-23-26/h1-3,5-8,15-16H,4,9-14H2

InChI Key

STOPJAFEEHXVBB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3C=N2)C4=CC(=CC=C4)Cl

Origin of Product

United States

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